N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a (4-fluorobenzyl)sulfanyl group at position 5 and a carboxamide-linked 3-phenyl-5,6-dihydro-1,4-oxathiine moiety. The (Z)-configuration at the thiadiazole-ylidene linkage is critical to its stereoelectronic properties, influencing reactivity and biological interactions. This compound belongs to a class of sulfur-containing heterocycles, which are often explored for their antimicrobial, antiviral, and enzyme-inhibitory activities due to their structural resemblance to bioessential molecules .
Key structural features include:
- 1,3,4-Thiadiazole ring: A five-membered aromatic ring with two nitrogen and one sulfur atom, known for metabolic stability and hydrogen-bonding capacity.
- (4-Fluorobenzyl)sulfanyl group: The electron-withdrawing fluorine at the para position of the benzyl group enhances lipophilicity and may influence pharmacokinetic properties.
- 5,6-Dihydro-1,4-oxathiine: A six-membered ring combining oxygen and sulfur atoms, contributing to conformational rigidity and solubility.
Spectral characterization (e.g., IR, NMR) would likely reveal:
Properties
Molecular Formula |
C20H16FN3O2S3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H16FN3O2S3/c21-15-8-6-13(7-9-15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,23,25) |
InChI Key |
WPDSXPVVYUMSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.
Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.
Final Coupling: The final step involves coupling the thiadiazole and oxathiine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and oxathiine rings.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorobenzyl group and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Fluorine Positional Isomerism: The 4-fluorobenzyl group in the target compound vs. the 2-fluorobenzyl analog alters electronic effects. Lipophilicity (logP) differences could arise, impacting membrane permeability.
Heterocycle Core Variations :
- The target compound’s 1,3,4-thiadiazole core differs from the 1,2,4-triazole derivatives in . Thiadiazoles generally exhibit higher aromaticity and rigidity, while triazoles offer greater hydrogen-bonding versatility.
- The absence of a C=O band in triazole derivatives contrasts with the carboxamide C=O in the target compound, suggesting divergent reactivity (e.g., hydrolysis susceptibility).
Sulfur-Containing Moieties :
- The 5,6-dihydro-1,4-oxathiine in the target compound introduces a fused oxygen-sulfur ring, enhancing solubility in polar solvents compared to purely aromatic systems.
Tautomerism and Stability
- The target compound’s thiadiazole-ylidene group avoids the tautomerism seen in triazole-thione systems (e.g., compounds 7–9 in ), simplifying spectral interpretation and improving stability under physiological conditions .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by coupling with fluorobenzyl and oxathiine moieties. For example, similar compounds are synthesized via condensation of aldehydes with thiosemicarbazides and subsequent cyclization . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each step .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
A combination of ¹H/¹³C NMR (to resolve proton environments and carbon frameworks), IR (to identify functional groups like amides or sulfanyl groups), and HRMS (for exact mass determination) is essential. For stereochemical confirmation, 2D NMR techniques like NOESY or COSY may be required . Purity is assessed via HPLC or thin-layer chromatography (TLC) .
Q. How are biological activities of structurally similar thiadiazole derivatives evaluated in preliminary studies?
In vitro assays (e.g., enzyme inhibition, cytotoxicity) are commonly used. Molecular docking studies can predict interactions with biological targets like kinases or receptors. For example, fluorobenzyl-substituted analogs are screened for anticancer activity using cell viability assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during thiadiazole ring formation?
Key parameters include:
- Temperature : Controlled heating (e.g., reflux in ethanol or THF) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization . Yield optimization is monitored via TLC and quantified using HPLC .
Q. What strategies resolve discrepancies between theoretical and experimental NMR data for heterocyclic cores?
Q. How can X-ray crystallography address uncertainties in stereochemical configuration?
Single-crystal X-ray diffraction provides unambiguous confirmation of Z/E isomerism in the thiadiazole-ylidene group and dihydro-oxathiine ring conformation. For example, similar compounds’ crystal structures reveal bond angles and torsion angles critical for stability .
Q. What approaches validate biological activity when conflicting data arise across studies?
- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line selection, incubation time).
- Purity reassessment : Use HPLC-MS to rule out impurities affecting activity .
- Structure-activity relationship (SAR) studies : Compare analogs to isolate functional group contributions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectral data with computational models (e.g., Gaussian for NMR prediction) and orthogonal techniques (e.g., IR vs. Raman spectroscopy) .
- Experimental Design : Use fractional factorial designs to screen multiple reaction variables (solvent, temperature, catalyst) efficiently .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
